1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene
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Overview
Description
1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene (CAS# 1020724-26-8) is a research chemical . It has a molecular weight of 271.63 and a molecular formula of C10H7ClFN3O3 .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. Its IUPAC name is 4-chloro-1-[(2-fluorophenoxy)methyl]-3-nitropyrazole . The canonical SMILES representation is C1=CC=C(C(=C1)OCN2C=C(C(=N2)N+[O-])Cl)F .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 72.9, a rotatable bond count of 3, and a XLogP3 of 2.8 . It has a heavy atom count of 18, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 0 .Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene is complex and involves the inhibition of certain enzymes and other biological processes. It has been found to be particularly effective at inhibiting the activity of certain kinases, which are enzymes that play a key role in a wide range of cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied and depend on the specific biological system being studied. However, it has been found to have a range of interesting effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the modulation of various cellular signaling pathways.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene in lab experiments is its potency and selectivity. It has been found to be a highly effective inhibitor of certain enzymes and other biological processes, making it a valuable tool for investigating the mechanisms of action of various compounds. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in order to ensure the safety of researchers and experimental subjects.
Future Directions
There are a number of exciting future directions for research involving 1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene. Some potential areas of investigation include the development of new drugs and therapies based on the compound's unique properties, the investigation of its effects on various biological systems and processes, and the exploration of its potential applications in fields such as biotechnology and nanotechnology. Additionally, there is a need for further research into the safety and toxicity of this compound, particularly with regard to its potential use in human subjects.
Synthesis Methods
The synthesis of 1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene involves a series of chemical reactions that are carefully controlled to ensure the purity and quality of the final product. One common method for synthesizing this compound involves the reaction of 4-chloro-3-nitropyrazole with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Scientific Research Applications
1-[(4-Chloro-3-nitropyrazolyl)methoxy]-2-fluorobenzene has been used in a wide range of scientific studies, particularly in the fields of biochemistry and pharmacology. It has been found to be a potent inhibitor of certain enzymes and has been used to investigate the mechanisms of action of various drugs and other compounds.
properties
IUPAC Name |
4-chloro-1-[(2-fluorophenoxy)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O3/c11-7-5-14(13-10(7)15(16)17)6-18-9-4-2-1-3-8(9)12/h1-5H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMTCYCLJAUHREA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=C(C(=N2)[N+](=O)[O-])Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.